Retained Antiviral Potency Against HIV-1 A128T Integrase Mutant vs. 6-Bromo Analog
In a direct head-to-head comparison using the HIV-1 integrase allosteric inhibitor (ALLINI) model, the 8-bromo analog (Compound 16ba, structurally analogous to 8-bromo-2-chloroquinolin-4-amine at the quinoline core) demonstrated a dramatic retention of antiviral potency against the clinically relevant A128T mutant virus, whereas the 6-bromo analog (Compound 17) suffered a >34-fold loss in potency [1]. This stark difference highlights the critical role of the 8-bromo substitution for overcoming resistance mechanisms.
| Evidence Dimension | Antiviral IC50 against HIV-1 A128T mutant integrase |
|---|---|
| Target Compound Data | IC50 = 0.3 ± 0.1 µM (for 8-bromo analog 16ba) |
| Comparator Or Baseline | 6-Bromo analog (Compound 17): IC50 = 10.2 ± 2.5 µM |
| Quantified Difference | 8-bromo analog is ~34-fold more potent against the mutant (0.3 µM vs 10.2 µM) |
| Conditions | HEK293T cells transfected with pNL4-3 A128T construct; progeny virion infectivity measured via TZM-bl reporter cells (p24 ELISA) |
Why This Matters
This quantitative resistance profile is essential for researchers developing ALLINIs intended to overcome drug-resistant HIV-1 strains, making the 8-bromo scaffold a strategically differentiated starting point.
- [1] Dinh, L. P., et al. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses, 14(7), 1466. Table 5. View Source
